molecular formula C8H8O2S B1456448 3-(4-Methylthiophen-2-yl)prop-2-enoic acid CAS No. 5834-14-0

3-(4-Methylthiophen-2-yl)prop-2-enoic acid

Cat. No.: B1456448
CAS No.: 5834-14-0
M. Wt: 168.21 g/mol
InChI Key: CXPDJQZSEXRKDU-UHFFFAOYSA-N
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Description

3-(4-Methylthiophen-2-yl)prop-2-enoic acid is an organic compound with the molecular formula C8H8O2S. It belongs to the class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science. This compound features a thiophene ring substituted with a methyl group and an acrylic acid moiety, making it a versatile building block in organic synthesis .

Mechanism of Action

Target of Action

The primary targets of 3-(4-Methylthiophen-2-yl)acrylic acid are the voltage-gated sodium and calcium channels as well as the GABA transporter (GAT) . These targets play a crucial role in the transmission of nerve impulses in the body.

Mode of Action

3-(4-Methylthiophen-2-yl)acrylic acid interacts with its targets by inhibiting the neuronal voltage-sensitive sodium (site 2) and L-type calcium channels . This inhibition disrupts the normal flow of ions through these channels, thereby affecting the transmission of nerve impulses.

Result of Action

The inhibition of the voltage-gated sodium and calcium channels and the GABA transporter by 3-(4-Methylthiophen-2-yl)acrylic acid can lead to various molecular and cellular effects. For instance, it has been shown to have anticonvulsant and antinociceptive activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylthiophen-2-yl)prop-2-enoic acid typically involves the condensation of thiophene derivatives with acrylic acid or its derivatives. One common method is the Knoevenagel condensation, where 4-methylthiophene-2-carbaldehyde reacts with malonic acid in the presence of a base such as piperidine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methylthiophen-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-(4-Methylthiophen-2-yl)prop-2-enoic acid stands out due to its specific substitution pattern, which imparts unique electronic properties to the thiophene ring. This makes it particularly valuable in the synthesis of organic semiconductors and other advanced materials .

Properties

IUPAC Name

3-(4-methylthiophen-2-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c1-6-4-7(11-5-6)2-3-8(9)10/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPDJQZSEXRKDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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